molecular formula C11H10O2 B11913058 2-Hydroxymethyl-1-naphthol

2-Hydroxymethyl-1-naphthol

Cat. No.: B11913058
M. Wt: 174.20 g/mol
InChI Key: RYVFEFXJFWSQHB-UHFFFAOYSA-N
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Description

2-Hydroxymethyl-1-naphthol is an organic compound with the molecular formula C11H10O2 It is a derivative of naphthol, featuring a hydroxymethyl group (-CH2OH) attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxymethyl-1-naphthol can be synthesized through several methods. One common approach involves the hydroxymethylation of 1-naphthol. This reaction typically uses formaldehyde as the hydroxymethylating agent in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxymethyl-1-naphthol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form 2-naphthaldehyde or 2-naphthoic acid.

    Reduction: The compound can be reduced to form 2-methyl-1-naphthol.

    Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: 2-naphthaldehyde, 2-naphthoic acid

    Reduction: 2-methyl-1-naphthol

    Substitution: Various substituted naphthol derivatives

Scientific Research Applications

2-Hydroxymethyl-1-naphthol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research has explored its potential use in drug development, particularly for its anti-inflammatory effects.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxymethyl-1-naphthol involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthol: A closely related compound with a hydroxyl group at the 2-position of the naphthalene ring.

    1-Naphthol: Another naphthol derivative with the hydroxyl group at the 1-position.

    2-Methyl-1-naphthol: A derivative with a methyl group instead of a hydroxymethyl group.

Uniqueness

2-Hydroxymethyl-1-naphthol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs

Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

2-(hydroxymethyl)naphthalen-1-ol

InChI

InChI=1S/C11H10O2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-6,12-13H,7H2

InChI Key

RYVFEFXJFWSQHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)CO

Origin of Product

United States

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